

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)aniline
Cat. No.:	B169229

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Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-4-(trifluoromethyl)aniline**, a critical fluorinated building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, established synthetic protocols, and key applications, particularly within the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize advanced chemical intermediates. The guide emphasizes the causality behind its utility, grounding all technical information in authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Anilines

In contemporary drug design, the incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.^{[1][2]} The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby improving its potential as a therapeutic agent.^[1]

2-Methoxy-4-(trifluoromethyl)aniline (CAS No. 158727-56-1) has emerged as a valuable intermediate precisely because it combines the influential -CF₃ group with an aniline framework. The presence of the amine (-NH₂) and methoxy (-OCH₃) groups provides versatile

handles for subsequent chemical modifications, making it a foundational component for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs).^[3] This guide will explore the core attributes that make this compound a strategic asset in synthetic chemistry.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to its application. **2-Methoxy-4-(trifluoromethyl)aniline** is a substituted aniline characterized by a methoxy group ortho to the amine and a trifluoromethyl group para to the amine.

Identifier	Value	Source
IUPAC Name	2-methoxy-4-(trifluoromethyl)aniline	[4]
CAS Number	158727-56-1	[4] [5]
Molecular Formula	C8H8F3NO	[4] [5] [6]
Molecular Weight	191.15 g/mol	[4] [7]
SMILES String	COc1=C(C=CC(=C1)C(F)(F)F)N	[4]

The spatial and electronic arrangement of these functional groups dictates the molecule's reactivity and utility.

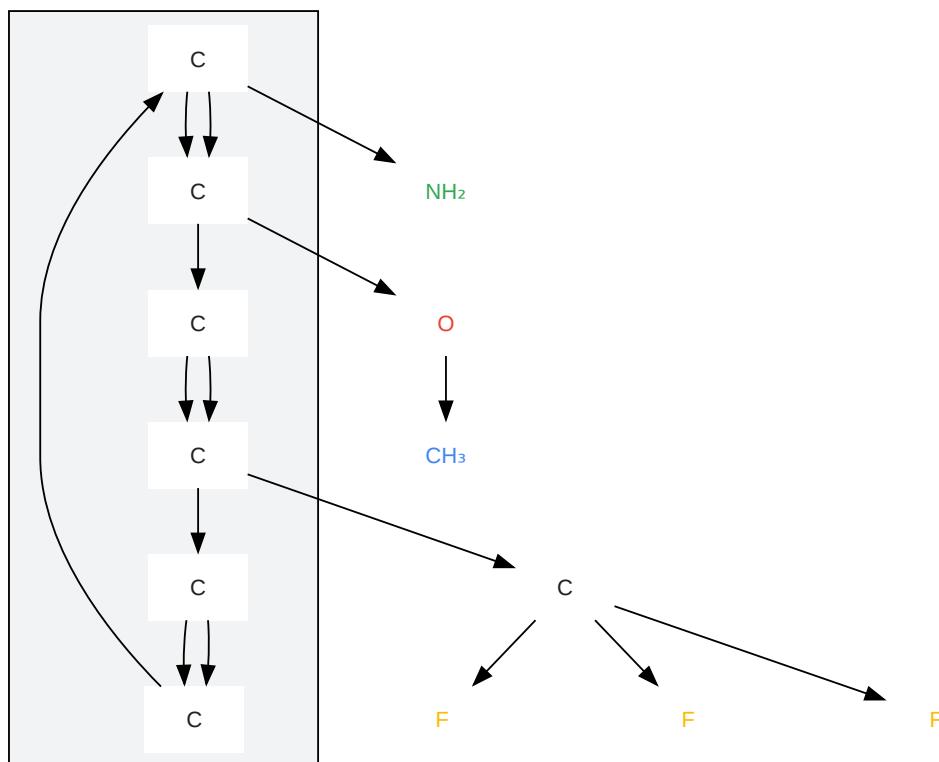
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Figure 1: 2D Structure of **2-Methoxy-4-(trifluoromethyl)aniline**

Physicochemical Properties and Electronic Effects

The molecule's properties are a direct consequence of its functional groups. The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the aniline nitrogen, while the electron-donating methoxy group partially counteracts this effect and directs electrophilic substitution.

Property	Value	Source
XLogP3	2.3	[4] [7]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]

The Hansch π value of a $-\text{CF}_3$ group is +0.88, indicating its significant contribution to the lipophilicity of the molecule.^[1] This enhanced lipophilicity is a desirable trait in drug candidates as it can improve membrane permeability and tissue distribution.

Synthesis Protocol

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound. This is a robust and widely adopted method in industrial and laboratory settings. A common pathway to **2-Methoxy-4-(trifluoromethyl)aniline** involves the catalytic hydrogenation of a suitable precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on the reduction of a nitro precursor, a common and effective method for aniline synthesis.^[8]

Objective: To synthesize 2-Methoxy-5-(trifluoromethyl)aniline from 4-Methoxy-3-nitrobenzotrifluoride. **Note:** This is a representative synthesis for a positional isomer, illustrating the general methodology.

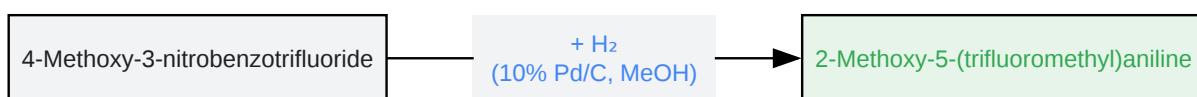
Materials:

- 4-Methoxy-3-nitrobenzotrifluoride
- Methanol (MeOH)
- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen (H₂) gas supply
- Celite or diatomaceous earth
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 4-methoxy-3-nitrobenzotrifluoride in methanol.

- Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This process typically runs overnight.[8]
- Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the pad with a small amount of methanol to ensure complete recovery of the product.
- Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
- Drying: Dry the resulting residue under high vacuum to yield the final product, 2-methoxy-5-(trifluoromethyl)aniline, typically as an off-white solid.[8]



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Figure 2: Synthetic pathway via catalytic hydrogenation.

Applications in Research and Drug Development

The true value of **2-Methoxy-4-(trifluoromethyl)aniline** lies in its role as a versatile synthon. Its functional groups serve as anchor points for building more elaborate molecular architectures.

- Precursor for Heterocycles: The compound is frequently used to synthesize substituted bicyclic heterocycles like quinolines, benzimidazoles, and benzotriazoles.[\[3\]](#) These scaffolds are prevalent in many FDA-approved drugs and are of high interest in medicinal chemistry.
- Pharmaceutical Intermediates: As a fluorinated aniline, it is a key intermediate in the development of APIs for various therapeutic areas, including oncology and virology.[\[3\]\[9\]](#) The trifluoromethyl group often imparts favorable properties that lead to improved drug candidates.[\[1\]\[2\]](#)
- Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of advanced agrochemicals, such as fungicides and herbicides, often utilizes fluorinated intermediates to enhance potency and environmental stability.[\[10\]](#)

Safety and Handling

As with any chemical reagent, proper handling of **2-Methoxy-4-(trifluoromethyl)aniline** is paramount to ensure laboratory safety.

- GHS Hazard Classification: According to aggregated GHS data, this compound is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[\[4\]](#)
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[\[4\]](#)
 - P270: Do not eat, drink or smoke when using this product.[\[4\]](#)
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[11\]](#)
 - P301+P317: IF SWALLOWED: Get medical help.[\[4\]](#)

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[11\]\[12\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.[\[13\]\[14\]](#)

- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[11]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[13]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[11][13]

Conclusion

2-Methoxy-4-(trifluoromethyl)aniline is more than just a chemical compound; it is a strategic tool for molecular design. Its structure, thoughtfully combining a reactive aniline moiety with the powerful electronic and steric influence of methoxy and trifluoromethyl groups, makes it an indispensable building block in the synthesis of high-value molecules. From pharmaceuticals to advanced materials, the applications of this intermediate are extensive and continue to grow, underscoring the critical role of fluorination in modern chemistry.

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